2-甲氧基乙烷-1-亚磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

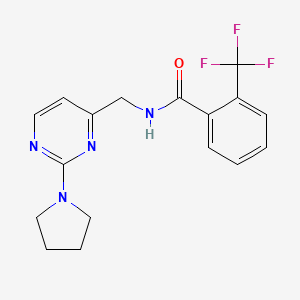

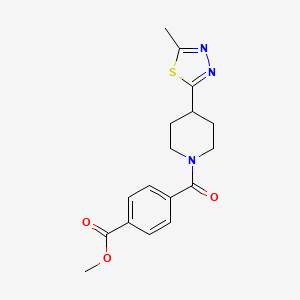

2-Methoxyethane-1-sulfinyl chloride is a compound that is related to various research areas, including organic synthesis and sulfur chemistry. While the exact compound is not directly mentioned in the provided papers, there are several related compounds and reactions that can give insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related sulfinyl chlorides and sulfones is a topic of interest in the field of organic chemistry. For instance, the synthesis of functionalized 3,5-diketoesters and 2,4-diketosulfones through the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with sulfonyl chlorides is described, which suggests a method that could potentially be adapted for the synthesis of 2-methoxyethane-1-sulfinyl chloride . Additionally, the preparation of silyl 2-methylprop-2-ene-1-sulfinates through sila-ene reactions with SO2 indicates a synthetic route that might be relevant for the synthesis of sulfinyl chlorides .

Molecular Structure Analysis

The molecular structure and conformational properties of methoxycarbonylsulfenyl chloride, a compound with a similar functional group, have been determined using experimental and theoretical methods, revealing a planar C-O-C(O)-S-Cl skeleton . This information could be extrapolated to predict the molecular structure of 2-methoxyethane-1-sulfinyl chloride, which may also exhibit a planar geometry around the sulfinyl chloride moiety.

Chemical Reactions Analysis

The reactivity of sulfinyl chlorides is an important aspect of their chemistry. For example, methoxy(thiocarbonyl)sulfenyl chloride can be generated and further chlorinated to produce

科学研究应用

碱辅助取代机理

利用密度泛函理论 (DFT) 进行的计算研究探讨了亚磺酰衍生物中氯被醇取代的机理,具体研究了三甲胺存在下甲磺酰氯 (MSC) 和甲醇的机理。该研究模拟了通过动态动力学拆分合成手性亚砜。它提出了两种机理途径,其中中性机理由于能量垒较低而被优先考虑,这在很大程度上是由三甲胺促成的,三甲胺通过与转移的氢原子形成 N-H 键来降低取代垒 (Balcells 等人,2006)。

质子交换膜中的合成和应用

开发了一种用于合成梳状聚(亚芳基醚砜)的新磺化侧链接枝单元。这些材料具有高质子电导率,在燃料电池应用中显示出作为聚电解质膜材料的潜力。该工艺涉及共聚和随后将磺化侧链接枝到聚合物主链,突出了亚磺酰氯衍生物在先进材料开发中的科学应用 (Kim, Robertson, & Guiver, 2008)。

芳香甲醚的氯磺化

用亚硫酰氯直接氯磺化芳香醚,以高产率生成芳香亚磺酰氯,展示了亚磺酰氯在有机合成中的实际应用。该反应证明了亚磺酰氯与各种芳香醚的反应性,在温和条件下有效合成亚磺酰氯衍生物 (Bell, 1986)。

亚磺酰氯的不对称合成

使用 2-甲氧基-1-萘基亚磺酰官能化烯烃配体,对铑催化的芳基硼酸向硝基烯烃的不对称共轭加成进行的研究说明了亚磺酰氯衍生物在不对称合成中的用途。这项研究提出了一种适用于多种底物的高效方法,证明了亚磺酰氯衍生物在促进立体控制有机反应中的多功能性和潜力 (Xue 等人,2012)。

安全和危害

属性

IUPAC Name |

2-methoxyethanesulfinyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO2S/c1-6-2-3-7(4)5/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJQEPBIDOAYEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1860088-32-9 |

Source

|

| Record name | 2-methoxyethane-1-sulfinyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-5-[(E)-2-(5-methylfuran-2-yl)ethenyl]-1,2,4-oxadiazole](/img/structure/B2504237.png)

![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/no-structure.png)

![7-(3,4-dimethoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2504243.png)

![ethyl 2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2504245.png)